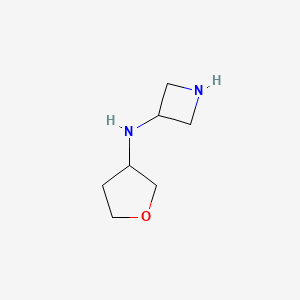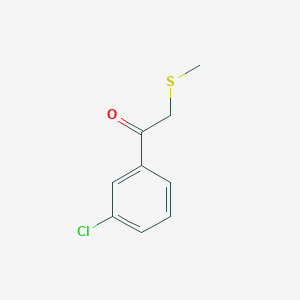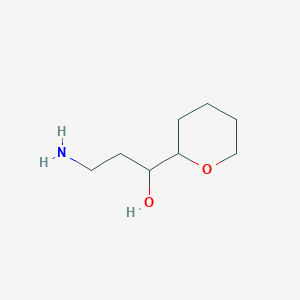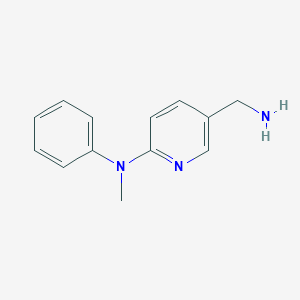![molecular formula C13H16OS B13181051 2-Methyl-3-[(4-methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181051.png)
2-Methyl-3-[(4-methylphenyl)sulfanyl]cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-[(4-methylphenyl)sulfanyl]cyclopentan-1-one is an organic compound with the molecular formula C₁₃H₁₆OS It is characterized by a cyclopentanone ring substituted with a methyl group and a 4-methylphenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(4-methylphenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of 2-methylcyclopentanone with 4-methylthiophenol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-[(4-methylphenyl)sulfanyl]cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base to deprotonate the thiol group and facilitate nucleophilic attack.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
2-Methyl-3-[(4-methylphenyl)sulfanyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies often focus on its interaction with biological macromolecules.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to biologically active molecules.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-[(4-methylphenyl)sulfanyl]cyclopentan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The cyclopentanone ring and the phenyl group contribute to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-[(3-methylphenyl)sulfanyl]cyclopentan-1-one: Similar structure but with the methyl group on the phenyl ring in a different position.
2-Methyl-3-[(4-chlorophenyl)sulfanyl]cyclopentan-1-one: Similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
2-Methyl-3-[(4-methylphenyl)sulfanyl]cyclopentan-1-one is unique due to the specific positioning of the methyl and phenylsulfanyl groups, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H16OS |
|---|---|
Poids moléculaire |
220.33 g/mol |
Nom IUPAC |
2-methyl-3-(4-methylphenyl)sulfanylcyclopentan-1-one |
InChI |
InChI=1S/C13H16OS/c1-9-3-5-11(6-4-9)15-13-8-7-12(14)10(13)2/h3-6,10,13H,7-8H2,1-2H3 |
Clé InChI |
WTWFENMTYHCDHD-UHFFFAOYSA-N |
SMILES canonique |
CC1C(CCC1=O)SC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(Propan-2-yl)-2,6-diazaspiro[3.5]nonane-2-carboxamide](/img/structure/B13180981.png)


![(1R)-1-[4-(Pentyloxy)phenyl]ethan-1-amine](/img/structure/B13180991.png)

![tert-Butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13181004.png)







